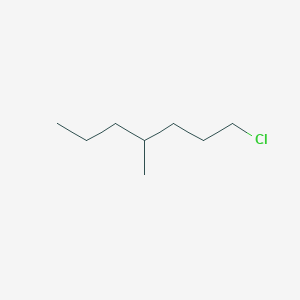
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 2-position and a prop-2-ynoic acid moiety at the 4-position. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-methylpyridine, which is commercially available.
Alkylation: The 2-methylpyridine undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to form 3-(2-methylpyridin-4-yl)prop-2-yne.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Methylpyridin-4-yl)prop-2-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, influencing molecular recognition and binding .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thiophen-2-yl)prop-2-ynoic acid: Similar structure with a thiophene ring instead of a pyridine ring.
3-(4-Methylpyridin-3-yl)prop-2-enoic acid: Similar structure with an alkene group instead of an alkyne group.
Uniqueness
3-(2-Methylpyridin-4-yl)prop-2-ynoic acid is unique due to the combination of its pyridine ring and alkyne group, which confer distinct chemical reactivity and potential biological activity. The presence of the methyl group at the 2-position of the pyridine ring also influences its electronic properties and reactivity .
Propriétés
Formule moléculaire |
C9H7NO2 |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-(2-methylpyridin-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H7NO2/c1-7-6-8(4-5-10-7)2-3-9(11)12/h4-6H,1H3,(H,11,12) |
Clé InChI |
KDZWPSGQUONNRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CC(=C1)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13169287.png)
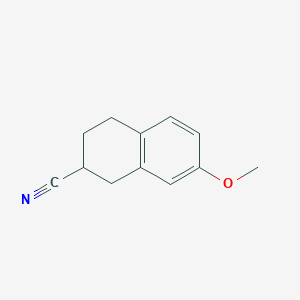
![[1-(2-Chlorophenyl)cyclopentyl]methanol](/img/structure/B13169311.png)
![2-[(2-Hydroxyethyl)(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B13169313.png)
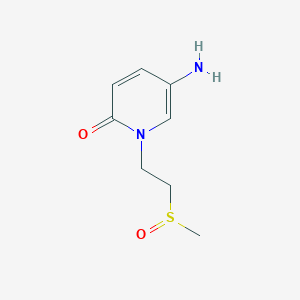
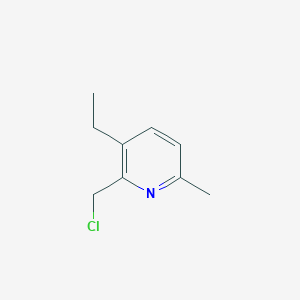


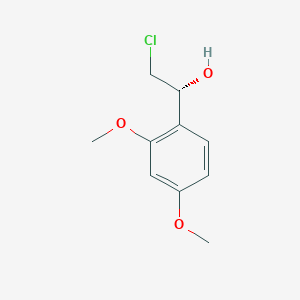
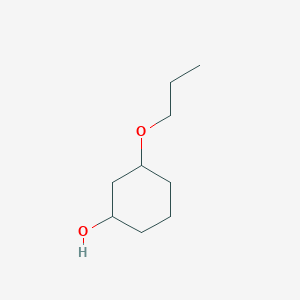
![5-(Dimethylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13169338.png)


